N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its effects by inhibiting protein kinase CK2. Protein kinase CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its specificity for protein kinase CK2. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of protein kinase CK2 in various cellular processes. However, one of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the role of protein kinase CK2 in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the combination of this compound with other therapies, such as immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves several steps. The first step is the reaction between 2,6-dimethylphenylamine and 4-chloro-6-(oxan-4-yl)pyrimidine in the presence of a base. This results in the formation of N-(2,6-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-amine. The second step involves the reaction between the pyrimidine amine and ethyl chloroformate in the presence of a base. This results in the formation of N-(2,6-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxylic acid ethyl ester. The final step involves the reaction between the ethyl ester and ammonia in the presence of a catalyst. This results in the formation of this compound.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has potential applications in other diseases, such as neurodegenerative diseases, inflammation, and viral infections.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-4-3-5-13(2)17(12)21-18(22)16-10-15(19-11-20-16)14-6-8-23-9-7-14/h3-5,10-11,14H,6-9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRIGDCLFLHQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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